Cas no 40294-35-7 (5,6-dimethoxy-1H-1,3-benzodiazol-2-amine)
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazol-2-amine, 5,6-dimethoxy-
- 1H-Benzimidazol-2-amine,5,6-dimethoxy-(9CI)
- AKOS011973096
- DTXSID001286651
- CS-0259764
- G57938
- SCHEMBL9419443
- Z995046460
- 2-amino-5,6-dimethoxybenzimidazole
- 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine
- POWPTEBMSHLSRA-UHFFFAOYSA-N
- 5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine
- 5,6-dimethoxy-1H-benzimidazol-2-amine
- 40294-35-7
- EN300-74169
-
- Inchi: 1S/C9H11N3O2/c1-13-7-3-5-6(4-8(7)14-2)12-9(10)11-5/h3-4H,1-2H3,(H3,10,11,12)
- InChI Key: POWPTEBMSHLSRA-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)NC(N)=N2)OC
Computed Properties
- Exact Mass: 193.085126602g/mol
- Monoisotopic Mass: 193.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 73.2Ų
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D368020-10mg |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D368020-50mg |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D368020-100mg |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Alichem | A069005006-1g |
5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine |
40294-35-7 | 97% | 1g |
$808.08 | 2023-09-02 | |
| Alichem | A069005006-5g |
5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine |
40294-35-7 | 97% | 5g |
$2150.70 | 2023-09-02 | |
| Chemenu | CM519687-1g |
5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine |
40294-35-7 | 97% | 1g |
$602 | 2023-02-02 | |
| Enamine | EN300-74169-0.05g |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-74169-0.1g |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-74169-0.25g |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-74169-0.5g |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine |
40294-35-7 | 95.0% | 0.5g |
$480.0 | 2025-03-21 |
5,6-dimethoxy-1H-1,3-benzodiazol-2-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine
Research Brief on 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine (CAS: 40294-35-7): Recent Advances and Applications
The compound 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine (CAS: 40294-35-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its dimethoxy-substituted benzodiazole core, has been explored for its potential as a building block in drug discovery, fluorescence labeling, and enzyme inhibition studies. Recent literature highlights its role in the development of novel therapeutic agents and biochemical probes, making it a compound of considerable interest to researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine as a precursor for the synthesis of kinase inhibitors. The researchers demonstrated that modifications to the amine group could yield compounds with high selectivity for specific kinase targets, offering potential applications in cancer therapy. The study also noted the compound's favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical for drug development.
In addition to its therapeutic potential, 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine has been employed in fluorescence-based assays. A 2022 paper in Analytical Biochemistry described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The compound's unique emission profile and sensitivity to oxidative stress make it a valuable tool for studying redox biology and oxidative damage in diseases such as neurodegeneration and inflammation.
Another area of active research involves the compound's role in enzyme inhibition. Recent work published in Bioorganic & Medicinal Chemistry Letters (2023) explored its interaction with histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation. The study found that derivatives of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine could selectively inhibit HDAC isoforms, suggesting potential applications in epigenetic therapy for cancers and other diseases.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and specificity. Ongoing research aims to address these issues through structural modifications and advanced screening techniques. For instance, computational modeling and high-throughput screening are being used to identify novel derivatives with enhanced biological activity and reduced off-target effects.
In conclusion, 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine (CAS: 40294-35-7) represents a versatile scaffold with broad applications in drug discovery, fluorescence imaging, and enzyme inhibition. Continued research into its properties and derivatives is expected to yield further insights and therapeutic candidates, solidifying its importance in the chemical biology and pharmaceutical fields.
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